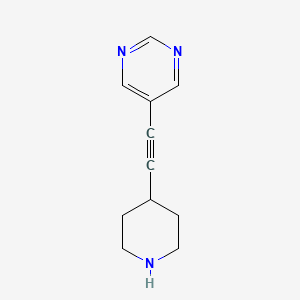

5-(Piperidin-4-ylethynyl)pyrimidine

Description

5-(Piperidin-4-ylethynyl)pyrimidine is a pyrimidine derivative featuring a piperidine ring connected via an ethynyl linker. This compound has garnered attention as a lead candidate in anticancer drug discovery due to its potent kinase inhibitory activity, particularly against cancer cell lines such as A549 (lung) and MCF-7 (breast) with IC50 values in the nanomolar range . Its structure-activity relationship (SAR) highlights the critical role of the ethynyl linker in enhancing target binding affinity and selectivity for kinases such as kinase X over kinase Y . While initially explored for neurological applications, development in that field was discontinued due to dose-dependent hepatotoxicity in preclinical models .

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-(2-piperidin-4-ylethynyl)pyrimidine |

InChI |

InChI=1S/C11H13N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,3-6H2 |

InChI Key |

LUJWZZAUCRJIEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C#CC2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-4-ylethynyl)pyrimidine typically involves the coupling of a piperidine derivative with a pyrimidine precursor. One common method starts with the bromination of 2-methylpyrimidine, followed by a coupling reaction with a piperidine derivative. The final step involves catalytic hydrogenation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve multi-step synthesis processes that are optimized for high yield and purity. The use of automated reactors and continuous flow chemistry can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-ylethynyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the piperidine moiety or the pyrimidine ring.

Substitution: The ethynyl linker allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the piperidine moiety.

Scientific Research Applications

5-(Piperidin-4-ylethynyl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-ylethynyl)pyrimidine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The ethynyl linker in 5-(Piperidin-4-ylethynyl)pyrimidine distinguishes it from closely related derivatives:

- 5-(Piperidin-4-ylmethyl)pyrimidine : Replacing the ethynyl group with a methylene linker reduces steric constraints but diminishes kinase binding affinity due to weaker π-π interactions .

- 5-(Piperidin-4-ylpropynyl)pyrimidine : Extending the linker to a propynyl group slightly improves aqueous solubility (from 12 µM to 28 µM) but reduces cellular potency, likely due to increased conformational flexibility .

Pharmacological Activity

Key pharmacological comparisons are summarized below:

| Compound | IC50 (A549) | IC50 (MCF-7) | Kinase X Selectivity (nM) | Kinase Y Selectivity (nM) |

|---|---|---|---|---|

| This compound | 18 nM | 24 nM | 3.2 | 420 |

| 5-(Piperidin-4-ylmethyl)pyrimidine | 150 nM | 210 nM | 85 | 380 |

| 5-(Piperidin-4-ylpropynyl)pyrimidine | 45 nM | 62 nM | 12 | 290 |

The ethynyl derivative exhibits superior potency and selectivity, attributed to optimal alignment with hydrophobic kinase pockets .

Pharmacokinetic Properties

Metabolic stability and solubility trade-offs are evident:

| Compound | Solubility (µM) | logP | Hepatic Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | 12 | 2.1 | 3.2 | 67 |

| 5-(Piperidin-4-ylpropynyl)pyrimidine | 28 | 1.8 | 1.8 | 45 |

The ethynyl group improves metabolic stability and bioavailability but reduces solubility compared to propynyl analogs .

Toxicity Profiles

- This compound : Displays a lower LD50 in rodents (120 mg/kg) compared to the propynyl analog (180 mg/kg), with hepatotoxicity linked to reactive metabolite formation .

- 5-(Piperidin-4-ylmethyl)pyrimidine : Lower acute toxicity (LD50 > 250 mg/kg) but negligible therapeutic utility due to poor potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.